(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Description
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol is a brominated aromatic compound with the molecular formula C₉H₉Br₃O₃ and a molar mass of 404.88 g/mol . Its IUPAC name is 1,3,5-benzenetriol, 2,4,6-tribromo-, and it is also referred to by synonyms such as (2,4,6-tribromobenzene-1,3,5-triyl)triethanol in some contexts . Key identifiers include:
The compound features a benzene ring symmetrically substituted with three bromine atoms (at positions 2, 4, 6) and three hydroxymethyl (-CH₂OH) groups (at positions 1, 3, 5). This structure imparts unique physicochemical properties, including high polarity due to the hydroxyl groups and steric/electronic effects from bromine substituents. The compound is commercially available at 95% purity in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
[2,4,6-tribromo-3,5-bis(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h13-15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYGIFJYSSHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CO)Br)CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725375 | |
| Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191529-08-5 | |
| Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol, also known by its CAS number 191529-08-5, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a central triol structure with three hydroxymethyl groups attached to a tribrominated benzene ring. The molecular formula is , and it has a molecular weight of 362.80 g/mol.
Synthesis
The synthesis of this compound typically involves the bromination of phenolic compounds followed by reduction reactions to introduce hydroxymethyl groups. Several synthetic routes have been documented:
- Bromination : The starting material is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Hydroxymethylation : The resulting brominated compound undergoes nucleophilic substitution to replace bromine atoms with hydroxymethyl groups.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. It disrupts cell membranes and inhibits enzyme functions critical for microbial survival.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- : Suggests potential use as an antimicrobial agent in pharmaceuticals.
-
Cancer Research :
- Objective : To assess the anticancer properties on human breast cancer cell lines.
- Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.
- : Indicates promise for further development as an anticancer therapeutic.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against multiple strains |
| 4-Bromoaniline | Moderate | Low | Less effective than tribrominated variant |
| Tribromoacetic Acid | Low | Moderate | Limited spectrum of activity |
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Bromine vs. Hydroxyl Balance: Unlike 1,3,5-tris(bromomethyl)benzene (a brominated hydrocarbon), this compound combines bromine’s electron-withdrawing effects with the hydrogen-bonding capacity of hydroxymethyl groups. This dual functionality may enhance solubility in polar solvents compared to purely brominated analogs .
- Acidity: Compared to 2,4,6-tribromophenol (a phenol with acidic -OH groups), the hydroxymethyl groups in the target compound are less acidic, reducing its reactivity in proton-transfer reactions.
- Thermal Stability: Bromine atoms likely increase thermal stability relative to non-brominated triols like phloroglucinol, making it a candidate for flame-retardant applications.
Functional Analogs in Metal-Organic Frameworks (MOFs)
- Carboxylate Linkers: MOFs commonly employ carboxylate-based ligands (e.g., terephthalic acid) for strong metal coordination .
- Brominated MOFs : Bromine substituents in MOFs (e.g., ZIF-8 derivatives) can enhance hydrophobicity and gas adsorption selectivity . The target compound’s bromine atoms could similarly modify pore environments if incorporated into frameworks.
Physicochemical Data Comparison
| Property | This compound | 2,4,6-Tribromophenol | 1,3,5-Benzenetriol |
|---|---|---|---|
| Molecular Weight (g/mol) | 404.88 | 330.80 | 126.11 |
| Polar Groups | 3 -CH₂OH | 1 -OH | 3 -OH |
| Bromine Content | 59.3% | 72.5% | 0% |
| Potential Applications | Flame retardants, specialty polymers | Antimicrobials | Pharmaceuticals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
